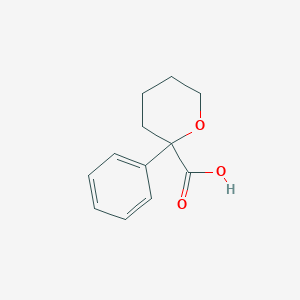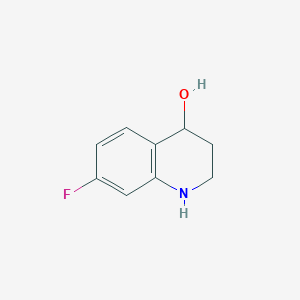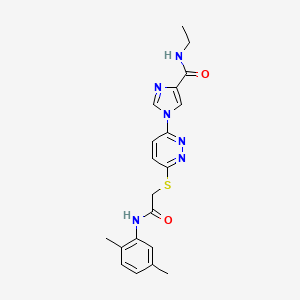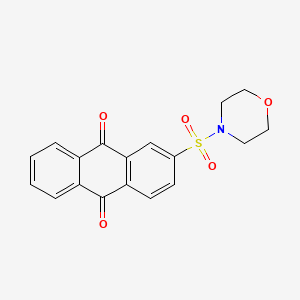carboxamide CAS No. 326886-61-7](/img/structure/B2696225.png)
N-[2-(diethylamino)ethyl](2-oxochromen-3-yl)carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(diethylamino)ethyl](2-oxochromen-3-yl)carboxamide, also known as DEAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DEAC is a synthetic compound that belongs to the class of chromenone derivatives. It has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用机制
The mechanism of action of N-[2-(diethylamino)ethyl](2-oxochromen-3-yl)carboxamide is not fully understood. However, it has been suggested that N-[2-(diethylamino)ethyl](2-oxochromen-3-yl)carboxamide exerts its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of inflammation and cancer cell growth. N-[2-(diethylamino)ethyl](2-oxochromen-3-yl)carboxamide has been shown to inhibit the activation of NF-κB and reduce the expression of pro-inflammatory cytokines and cancer-related genes.
Biochemical and Physiological Effects:
N-[2-(diethylamino)ethyl](2-oxochromen-3-yl)carboxamide has been shown to possess various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. N-[2-(diethylamino)ethyl](2-oxochromen-3-yl)carboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to improve glucose uptake and reduce blood glucose levels, making it a potential candidate for the treatment of diabetes.
实验室实验的优点和局限性
N-[2-(diethylamino)ethyl](2-oxochromen-3-yl)carboxamide has several advantages as a research tool. It is a synthetic compound that can be easily synthesized using various methods. N-[2-(diethylamino)ethyl](2-oxochromen-3-yl)carboxamide has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, N-[2-(diethylamino)ethyl](2-oxochromen-3-yl)carboxamide also has some limitations. It is a synthetic compound that may not accurately reflect the effects of natural compounds. The mechanism of action of N-[2-(diethylamino)ethyl](2-oxochromen-3-yl)carboxamide is not fully understood, and further research is needed to elucidate its exact mode of action.
未来方向
N-[2-(diethylamino)ethyl](2-oxochromen-3-yl)carboxamide has the potential to be developed into a therapeutic agent for the treatment of various diseases, including cancer and diabetes. Future research should focus on elucidating the exact mechanism of action of N-[2-(diethylamino)ethyl](2-oxochromen-3-yl)carboxamide and identifying its molecular targets. Further studies should also investigate the toxicity and pharmacokinetics of N-[2-(diethylamino)ethyl](2-oxochromen-3-yl)carboxamide to determine its safety and efficacy as a therapeutic agent. Additionally, N-[2-(diethylamino)ethyl](2-oxochromen-3-yl)carboxamide can be used as a lead compound to develop more potent and selective analogs with improved pharmacological properties.
合成方法
N-[2-(diethylamino)ethyl](2-oxochromen-3-yl)carboxamide has been synthesized using various methods, including the reaction of 3-acetyl-4-hydroxycoumarin with diethylamine hydrochloride and triethylamine. The reaction mixture is then refluxed in ethanol, and the resulting product is purified using column chromatography. Another method involves the reaction of 3-acetyl-4-hydroxycoumarin with diethylamine in the presence of acetic anhydride and triethylamine. The reaction mixture is then refluxed in ethanol, and the resulting product is purified using column chromatography.
科学研究应用
N-[2-(diethylamino)ethyl](2-oxochromen-3-yl)carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. N-[2-(diethylamino)ethyl](2-oxochromen-3-yl)carboxamide has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. N-[2-(diethylamino)ethyl](2-oxochromen-3-yl)carboxamide has been studied for its potential use in the treatment of diabetes, and it has been found to improve glucose uptake and reduce blood glucose levels.
属性
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-3-18(4-2)10-9-17-15(19)13-11-12-7-5-6-8-14(12)21-16(13)20/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWISNIAXQMLDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC2=CC=CC=C2OC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(diethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}-4-methoxybenzamide](/img/structure/B2696143.png)

![Methyl 3-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)-2-(2-methoxy-2-oxoethyl)-5-(phenylamino)-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate](/img/structure/B2696147.png)
![6-chloro-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B2696148.png)
![2-[(4-Fluorobenzyl)amino]acetonitrile](/img/structure/B2696152.png)
![(5-Methylpyrazin-2-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2696154.png)


![N-(4-ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![N-(4-acetamidophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2696161.png)



